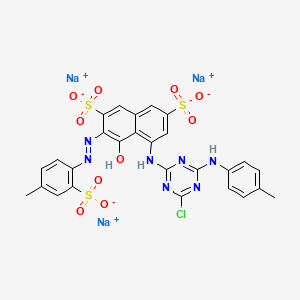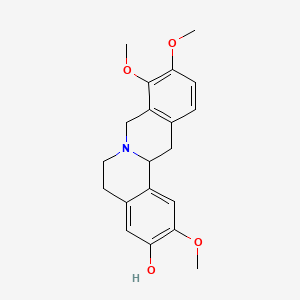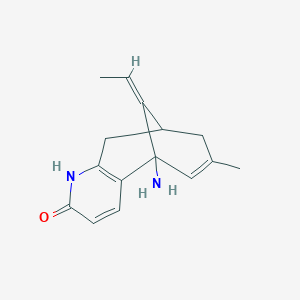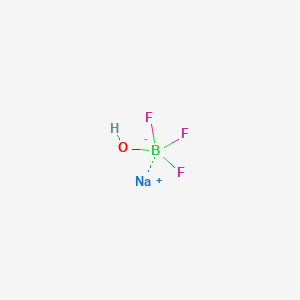
CADMIUM STANNATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium Stannate is a compound composed of cadmium (Cd), tin (Sn), and oxygen (O). It is known for its unique electrical and optical properties, making it suitable for applications in transparent conducting films . It is an n-type semiconductor material with applications in transparent electrodes, liquid crystal displays, and solar energy .
Synthesis Analysis
Cadmium Stannate can be synthesized by sintering the oxides. The chemical analysis is performed by dissolving the reaction products in hydrochloric acid, whereupon the free cadmium oxide dissolves . Another method involves the use of hybrid microwave annealing technology (HMA) in ultrafast fabrication of deficient cadmium stannate photoanodes .
Molecular Structure Analysis
Cadmium Stannate can form cubic thin films of unique worm-like and highly porous nanostructures with a large interfacial surface area, high degree of phase crystallinity, and high-concentration defects .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cadmium Stannate include the dissolution of the reaction products in hydrochloric acid, which results in the formation of Cadmium Stannate .
Physical And Chemical Properties Analysis
Cadmium Stannate is known for its unique electrical and optical properties. It possesses a suitable band gap energy of 2.5–2.6 eV, a favorable band alignment relative to the water redox potential, high carrier density (∼1020 cm−3), and mobility (10 to 100 cm2 V−1 s−1) .
科学研究应用
Solar Water Oxidation
Cadmium stannate is utilized in the development of photoanodes for solar water oxidation. Its worm-like porous structure and defect-rich composition enhance solar water oxidation performance and stability . The hybrid microwave annealing technology applied to Cd2SnO4 photoanodes significantly improves charge separation, recombination, and transfer processes, leading to a remarkable increase in solar photocurrent .
Substrate for MEMS
In the field of microelectromechanical systems (MEMS), cadmium stannate serves as a substrate material. Its thermal properties and pressure-dependent elastic constants make it a suitable candidate for MEMS that operate under harsh environmental conditions . Unlike silicon carbide, which is brittle, Cd2SnO4 offers flexibility, which is advantageous for the manufacture of ductile MEMS substrates .
Transparent Electrodes
Cadmium stannate is known for its application in transparent electrodes . It exhibits better adhesion than tin oxide in CdTe/CdS-based photovoltaic cells and is an n-type semiconductor material used in liquid crystal displays and solar energy applications . Its high optical transparency and electrical conductivity make it an ideal choice for these technologies .
Enhanced Photocatalytic Activity
The unique structural properties of cadmium stannate contribute to enhanced photocatalytic activity. This is particularly useful in environmental applications such as water purification and air cleaning, where the photocatalytic breakdown of pollutants is essential .
Optoelectronic Devices
Due to its high electrical conductivity and transparency in the visible and near-infrared parts of the optical spectrum, Cd2SnO4 is used in optoelectronic devices. These properties are crucial for applications such as light-emitting diodes (LEDs) and photodetectors .
Energy Storage
Cadmium stannate’s electronic and optical properties are being explored for use in energy storage systems. Its ability to conduct electricity and store charge makes it a potential material for capacitors and batteries in renewable energy systems .
作用机制
Target of Action
Cadmium Stannate (Cd2SnO4) is a type of transparent conducting oxide . Its primary targets are the electrical and optical properties of materials, particularly in the context of thin film solar cells . It is widely used due to its similarity to indium tin oxide .
Biochemical Pathways
Specifically, it affects the electrical resistivity and optical properties of materials, which are crucial for their performance in various applications, such as solar cells .
Pharmacokinetics
The properties of cadmium stannate can be altered through processes such as annealing, which can be considered analogous to the concept of metabolism in pharmacokinetics .
Result of Action
The action of Cadmium Stannate results in materials with altered electrical resistivity and optical properties . For example, Cd2SnO4 films that have been annealed in a nitrogen atmosphere exhibit decreased resistivity and increased optical band gap . These changes enhance the performance of these materials in their respective applications.
Action Environment
The action of Cadmium Stannate is influenced by environmental factors such as the atmosphere in which annealing takes place . For instance, Cd2SnO4 films annealed in a nitrogen atmosphere show different properties compared to those annealed in an argon atmosphere . Therefore, the environment plays a crucial role in determining the efficacy and stability of Cadmium Stannate’s action.
安全和危害
未来方向
The study provides a simple route for the synthesis of ideal Cadmium Stannate photoanodes which can be further extended to doping engineering and non-noble metal cocatalyst deposition . The future perspectives of Cadmium Stannate also include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae .
属性
| { "Design of the Synthesis Pathway": "The synthesis of cadmium stannate can be achieved by a solid-state reaction between cadmium oxide and tin oxide.", "Starting Materials": [ "Cadmium oxide", "Tin oxide" ], "Reaction": [ "Mix cadmium oxide and tin oxide in a stoichiometric ratio", "Grind the mixture to a fine powder to ensure homogeneity", "Place the mixture in a crucible and heat it in a furnace at a temperature of 1000-1200°C for several hours", "Allow the crucible to cool to room temperature", "Remove the resulting cadmium stannate powder from the crucible" ] } | |
CAS 编号 |
12185-56-7 |
产品名称 |
CADMIUM STANNATE |
分子式 |
CdO3Sn |
分子量 |
279.12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)





![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)


